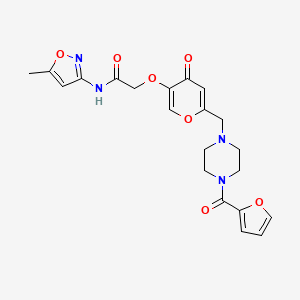![molecular formula C28H30N2O5S2 B2497599 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-73-2](/img/structure/B2497599.png)
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals with complex molecular structures, including a dihydroisoquinoline moiety, a benzamido group, and a tetrahydro-cyclohepta[b]thiophene core. These structures are often synthesized for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
Synthetic strategies for similar complex molecules often involve Heck-mediated synthesis or photochemically induced cyclization processes. For example, a synthesis method described by Pampín et al. (2003) involves Heck coupling reactions followed by cyclization to yield naphtho[2,1-f]isoquinolines, showcasing techniques that could potentially be adapted for synthesizing our compound (Pampín et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds like ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, Bradbury et al. (1982) describe the synthesis and structural rearrangement of a similar complex molecule, highlighting the importance of detailed structural analysis in understanding the compound's chemical behavior (Bradbury et al., 1982).
Chemical Reactions and Properties
The reactivity of such complex molecules can involve various chemical reactions, including sulfonylation, cyclization, and rearrangement reactions. Liu et al. (2016) synthesized heterocyclic derivatives via visible-light-promoted reactions, indicating the type of innovative methods that could potentially apply to the compound of interest for its functionalization or modification (Liu et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds involving complex cyclohepta[b]thiophene structures and dihydroisoquinolinyl moieties often undergo synthesis for the purpose of exploring their chemical and physical properties. For instance, the synthesis of trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, a compound with a structure somewhat reminiscent of the query compound, demonstrates the interest in creating and analyzing novel chemical entities with potential biological or material applications (Akkurt et al., 2008).
Potential Biological Applications
Compounds featuring isoquinoline and thiophene components are frequently investigated for their biological activity. For example, new quinazolines have been synthesized as potential antimicrobial agents, highlighting the continuous search for new therapeutic agents based on structurally complex molecules (Desai et al., 2007). Although not directly related, this underscores the potential for compounds like the one to be evaluated for biological activities.
Advanced Material Research
The synthesis of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers as fluorescent dipoles showcases the application of similar molecules in material science, particularly in the development of new fluorescent materials (Smeyanov et al., 2017). This suggests that compounds with intricate architectures, including those with isoquinoline and thiophene rings, could find applications in electronic or photonic technologies.
Synthetic Methodologies
Research into synthetic methodologies often involves compounds with complex structures as targets for the development of new chemical reactions. The exploration of organocatalyzed aqueous conditions for a four-component Gewald reaction, leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene, exemplifies the ongoing interest in advancing synthetic chemistry techniques (Abaee & Cheraghi, 2013). This area of research could potentially encompass the synthesis and manipulation of the queried compound, enhancing our understanding of its reactivity and functionalization possibilities.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5S2/c1-2-35-28(32)25-23-10-4-3-5-11-24(23)36-27(25)29-26(31)20-12-14-22(15-13-20)37(33,34)30-17-16-19-8-6-7-9-21(19)18-30/h6-9,12-15H,2-5,10-11,16-18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADFEDOHCNQQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
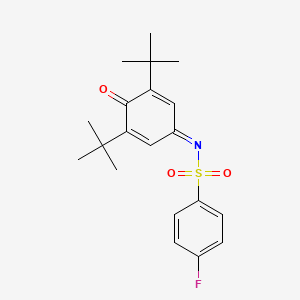
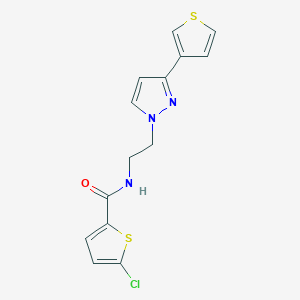
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)
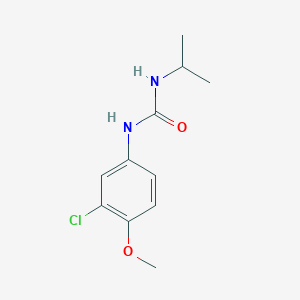
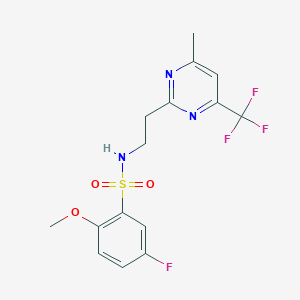
![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)
